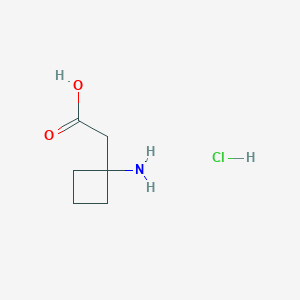

2-(1-Aminocyclobutyl)acetic acid hydrochloride

Descripción general

Descripción

2-(1-Aminocyclobutyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(1-Aminocyclobutyl)acetic acid hydrochloride (ACBA) is a compound of significant interest in medicinal chemistry due to its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. This article explores the biological activity of ACBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H12ClNO2

- Molecular Weight : 151.62 g/mol

- CAS Number : 72135072

ACBA is characterized by its unique cyclobutane structure, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

ACBA acts primarily as a GABA analog, influencing GABAergic signaling pathways. It binds to GABA receptors, potentially modulating neuronal excitability and neurotransmitter release. This mechanism underlies its pharmacological effects, including anxiolytic and anticonvulsant properties.

Pharmacological Effects

- Anticonvulsant Activity

- Anxiolytic Effects

- Neuroprotective Properties

Cytotoxicity and Safety Profile

While ACBA demonstrates significant biological activity, its cytotoxicity has been assessed using various cell lines. The compound exhibits low cytotoxicity (LC50 > 1000 µg/mL), indicating a favorable safety profile for further development .

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of ACBA, researchers administered varying doses to a rodent model of epilepsy. The results showed a dose-dependent reduction in seizure activity, with the highest dose achieving an approximately 80% reduction in seizure frequency compared to control groups .

Study 2: Anxiolytic Activity Assessment

Another study focused on the anxiolytic effects of ACBA using the elevated plus maze test. Mice treated with ACBA spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels .

Comparative Biological Activity Table

| Compound | Anticonvulsant Activity | Anxiolytic Activity | Cytotoxicity (LC50) |

|---|---|---|---|

| This compound | Significant reduction in seizures | Reduced anxiety-like behavior | >1000 µg/mL |

| GABA | Reference | Reference | N/A |

| Benzodiazepines | Effective | Effective | Variable |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(1-Aminocyclobutyl)acetic acid hydrochloride is primarily investigated for its role as a pharmaceutical intermediate. Its structural characteristics make it a valuable building block in the synthesis of various bioactive compounds.

- Case Study : Research has indicated that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting its potential use in developing anti-cancer drugs.

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters such as glutamate and GABA.

- Mechanism of Action : It is believed to modulate synaptic transmission, which may have implications for treating neurodegenerative diseases.

Biochemical Research

In biochemical assays, this compound serves as a ligand for studying enzyme interactions and mechanisms.

- Application : It can be used to probe the binding sites of various enzymes, aiding in the understanding of metabolic pathways.

Synthesis of Agrochemicals

The compound is utilized as an intermediate in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides.

- Impact : Its ability to modify biological activity makes it suitable for creating compounds that enhance crop yield and resistance.

Fine Chemicals Production

In the fine chemicals sector, this compound is used to produce specialty chemicals with specific functional properties.

- Example : It can be employed in the synthesis of surfactants and emulsifiers used in various consumer products.

Propiedades

IUPAC Name |

2-(1-aminocyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPPNZCVMJNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.